molecular formula C10H11NO3 B12529057 Acetamide,N-(2-oxoethyl)-2-phenoxy-

Acetamide,N-(2-oxoethyl)-2-phenoxy-

Cat. No.: B12529057
M. Wt: 193.20 g/mol
InChI Key: MRQKYIRGRIOHRS-UHFFFAOYSA-N
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Description

Acetamide, N-(2-oxoethyl)-2-phenoxy- is a chemical compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes an acetamide group, an oxoethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-oxoethyl)-2-phenoxy- typically involves the reaction of 2-phenoxyacetic acid with acetamide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-oxoethyl)-2-phenoxy- may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-oxoethyl)-2-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Acetamide, N-(2-oxoethyl)-2-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-oxoethyl)-2-phenoxy- involves its interaction with specific molecular targets. The oxoethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-oxoethyl)-: Similar in structure but lacks the phenoxy group.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different functional groups.

Uniqueness

Acetamide, N-(2-oxoethyl)-2-phenoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(2-oxoethyl)-2-phenoxyacetamide

InChI

InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)

InChI Key

MRQKYIRGRIOHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC=O

Origin of Product

United States

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